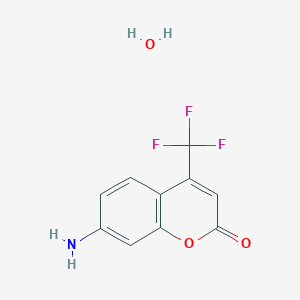![molecular formula C16H26SSi2 B14249442 Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- CAS No. 221292-43-9](/img/structure/B14249442.png)
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is an organosilicon compound with a complex structure that includes a trimethylsilyl group, an ethynyl group, and a phenyl group. This compound is part of a broader class of silanes, which are silicon-based compounds widely used in various industrial and research applications due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- typically involves multiple steps, including the formation of the trimethylsilyl group and the attachment of the ethynyl and phenyl groups. One common method involves the use of trimethylsilylacetylene as a starting material, which undergoes a series of reactions to form the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.
化学反応の分析
Types of Reactions
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: It can be reduced to form simpler silanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and catalysts such as palladium for substitution reactions. The reaction conditions often involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce silanols, while reduction can yield simpler silanes. Substitution reactions can result in a variety of functionalized silanes .
科学的研究の応用
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the modification of biomolecules for various biological studies.
作用機序
The mechanism by which Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- exerts its effects involves the interaction of its silicon atoms with other molecules. The trimethylsilyl group provides stability and reactivity, allowing the compound to participate in various chemical reactions. The ethynyl and phenyl groups contribute to the compound’s overall reactivity and functionality .
類似化合物との比較
Similar Compounds
Trimethylsilane: A simpler silane with a single silicon atom bonded to three methyl groups.
Phenyltrimethylsilane: Similar to the target compound but lacks the ethynyl group.
Ethynyltrimethylsilane: Contains the ethynyl group but lacks the phenyl group.
Uniqueness
Silane, trimethyl[[4-[[2-(trimethylsilyl)ethyl]thio]phenyl]ethynyl]- is unique due to its combination of functional groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
特性
CAS番号 |
221292-43-9 |
|---|---|
分子式 |
C16H26SSi2 |
分子量 |
306.6 g/mol |
IUPAC名 |
trimethyl-[2-[4-(2-trimethylsilylethylsulfanyl)phenyl]ethynyl]silane |
InChI |
InChI=1S/C16H26SSi2/c1-18(2,3)13-11-15-7-9-16(10-8-15)17-12-14-19(4,5)6/h7-10H,12,14H2,1-6H3 |
InChIキー |
LYWULMMMBCCRLJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)CCSC1=CC=C(C=C1)C#C[Si](C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3H-Naphtho[2,1-b]pyran-8-carboxaldehyde, 3,3-diphenyl-](/img/structure/B14249363.png)
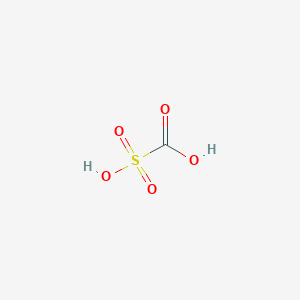
![1-[1-(2-Fluorophenyl)ethenyl]pyrrolidine](/img/structure/B14249368.png)
![2-Methyl-4-[(1S)-2,2,3-trimethylcyclopent-3-en-1-yl]but-2-en-1-ol](/img/structure/B14249375.png)
![5-Methyl-10-[(phenanthren-9-YL)methyl]-5,10-dihydrophenazine](/img/structure/B14249383.png)
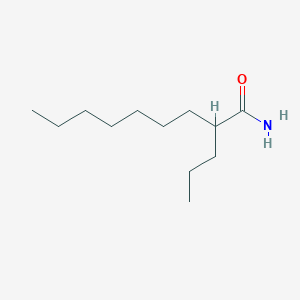
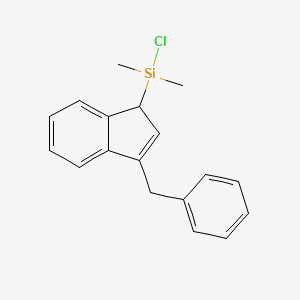
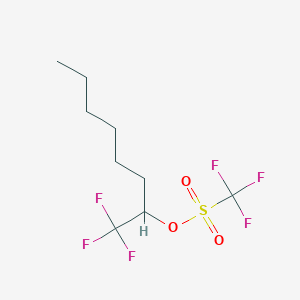
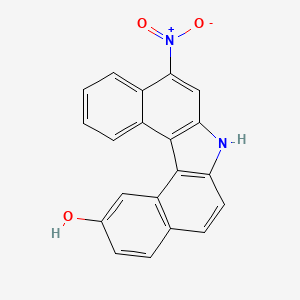
![Pentanamide, N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-propyl-](/img/structure/B14249398.png)
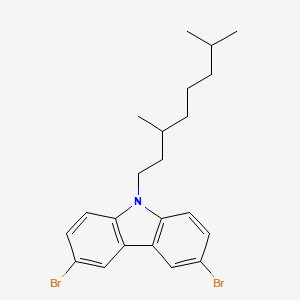
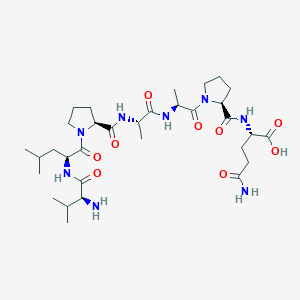
![Zinc, bis[4-(2,2-dimethyl-1-oxopropoxy)butyl]-](/img/structure/B14249428.png)
